2-Chloro-4-methyl-6-vinylnicotinonitrile
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Overview
Description
2-Chloro-4-methyl-6-vinylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a chlorine atom, a methyl group, and a vinyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-vinylnicotinonitrile typically involves the chlorination of 4-methyl-6-vinylnicotinonitrile. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the nicotinonitrile ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the quality of the final product. The overall yield of the industrial process can reach up to 55.7% .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-vinylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinonitriles.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-methyl-6-vinylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Medicinal Chemistry:
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-vinylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylnicotinonitrile
- 2-Chloro-5,6-dimethylnicotinonitrile
- 2-Chloro-4,5,6-trimethylnicotinonitrile
Uniqueness
2-Chloro-4-methyl-6-vinylnicotinonitrile is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-6-ethenyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c1-3-7-4-6(2)8(5-11)9(10)12-7/h3-4H,1H2,2H3 |
InChI Key |
HDGVBGIASNCVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C=C |
Origin of Product |
United States |
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